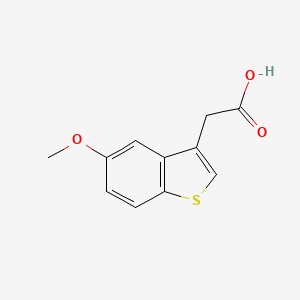
2-(5-methoxy-1-benzothiophen-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methoxy-1-benzothiophen-3-yl)acetic acid is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H10O3S and is characterized by the presence of a benzothiophene ring fused with an acetic acid moiety and a methoxy group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1-benzothiophen-3-yl)acetic acid typically involves the construction of the benzothiophene ring followed by functionalization at the desired positions. One common method is the aryne reaction with alkynyl sulfides, which allows for the formation of the benzothiophene skeleton in a one-step intermolecular manner . This method is advantageous due to its good functional group tolerance and versatility in C2 functionalizations.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-methoxy-1-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(5-methoxy-1-benzothiophen-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 2-(5-methoxy-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, receptors, or other proteins involved in disease processes. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the modulation of cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
BENZO(b)THIOPHENE-3-ACETIC ACID: Lacks the methoxy group at the 5th position.
BENZO(b)THIOPHENE-2-ACETIC ACID: Has the acetic acid moiety at the 2nd position instead of the 3rd.
BENZO(b)THIOPHENE-3-CARBOXYLIC ACID: Contains a carboxylic acid group instead of an acetic acid moiety.
Uniqueness
The presence of the methoxy group at the 5th position in 2-(5-methoxy-1-benzothiophen-3-yl)acetic acid imparts unique chemical and biological properties to the compound. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar benzothiophene derivatives .
Propiedades
Número CAS |
30129-68-1 |
|---|---|
Fórmula molecular |
C11H10O3S |
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
2-(5-methoxy-1-benzothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C11H10O3S/c1-14-8-2-3-10-9(5-8)7(6-15-10)4-11(12)13/h2-3,5-6H,4H2,1H3,(H,12,13) |
Clave InChI |
ZVDZFCSTOMPOMO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC=C2CC(=O)O |
SMILES canónico |
COC1=CC2=C(C=C1)SC=C2CC(=O)O |
Key on ui other cas no. |
30129-68-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















